6-azidohexanoic Acid 6-azidohexanoic Acid 6-Azidohexanoic acid is a six carbon saturated fatty acid with an ω-terminal azide group. This terminal group allows conjugation with compounds containing alkyne groups through a copper(I)-catalyzed cycloaddition reaction, also known as click chemistry. 6-Azidohexanoic acid is commonly used as a linker that is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry.

Brand Name: Vulcanchem
CAS No.: 79598-53-1
VCID: VC21544126
InChI: InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
SMILES: C(CCC(=O)O)CCN=[N+]=[N-]
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

6-azidohexanoic Acid

CAS No.: 79598-53-1

Cat. No.: VC21544126

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

6-azidohexanoic Acid - 79598-53-1

Specification

CAS No. 79598-53-1
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name 6-azidohexanoic acid
Standard InChI InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
Standard InChI Key JCORXJUUSVCJEP-UHFFFAOYSA-N
SMILES C(CCC(=O)O)CCN=[N+]=[N-]
Canonical SMILES C(CCC(=O)O)CCN=[N+]=[N-]

Introduction

Chemical Identity and Properties

Basic Information

6-Azidohexanoic acid is identified by several key parameters that establish its chemical identity. The compound is registered with specific identifiers that allow for standardized reference across scientific literature.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number79598-53-1
Molecular FormulaC₆H₁₁N₃O₂
Molecular Weight157 g/mol
European Community (EC) Number633-038-7
DSSTox Substance IDDTXSID90452913

The compound is also known by several synonyms in scientific literature, including epsilon-Azidocaproic acid, 6-Azidocaproic acid, and 6-azido-hexanoic acid .

Physical Properties

In its pure form, 6-azidohexanoic acid presents as a colorless to yellow oil under standard laboratory conditions . This physical state makes it convenient for various laboratory manipulations and chemical reactions. The compound's relatively low molecular weight contributes to its favorable properties as a linker molecule, allowing for efficient utilization in bioconjugation and other applications without contributing excessive mass to the final product.

Chemical Structure and Reactivity

The molecular architecture of 6-azidohexanoic acid features a six-carbon chain with an azide group (N₃) at one terminus and a carboxylic acid group (COOH) at the other. This structure creates a bifunctional molecule with distinctive reactivity at each end of the carbon chain.

The azide group in the compound demonstrates specific reactivity patterns that are exploited in various chemical applications:

  • It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .

  • It can react with strained alkynes such as bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) via strain-promoted azide-alkyne cycloaddition, which proceeds efficiently without copper catalysis .

The carboxylic acid terminus offers complementary reactivity:

  • It reacts with primary amine groups in the presence of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form stable amide bonds .

  • This capability enables conjugation to proteins, peptides, and other amine-bearing biomolecules.

The combination of these reactive groups in a single molecule creates a versatile chemical tool that can connect diverse molecular entities through orthogonal reactions.

Synthesis Methodologies

Synthesis from Bromohexanoic Acid

The most commonly reported synthesis route for 6-azidohexanoic acid involves the nucleophilic substitution of 6-bromohexanoic acid with sodium azide. This reaction proceeds through the displacement of the bromine atom by the azide nucleophile.

A detailed protocol for this synthesis has been reported as follows:

  • In a 100 mL round-bottom flask equipped with a magnetic stirring bar, 6-bromohexanoic acid (3.88 g, 20 mmol) and sodium azide (2.6 g, 40 mmol) are combined and dissolved in DMF (20 mL).

  • The reaction mixture is stirred at room temperature for 36 hours.

  • After the reaction period, 30 mL of dichloromethane (DCM) is added to the mixture.

  • The resulting solution is extracted sequentially with water (30 mL), brine (30 mL), and saturated NaHCO₃ aqueous solution (30 mL).

  • The combined organic layers are dried over MgSO₄ and filtered.

  • The filtrate is concentrated under vacuum, and the resulting mixture is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • This procedure yields 6-azidohexanoic acid as a pale yellow liquid (2.48 g, yield: 79%) .

The product can be characterized by ¹H NMR spectroscopy, with the following spectral data: δ 1.42 (m, 2H, N₃CH₂CH₂CH₂CH₂), 1.64 (m, 4H, N₃CH₂CH₂CH₂CH₂), 2.36 (t, 2H, J = 7 Hz, CH₂CH₂COOH), 3.27 (t, 2H, J = 7 Hz, N₃CH₂CH₂CH₂), 9.70 (br, 1H, COOH) .

Alternative Synthesis Pathways

An alternative synthetic route uses 6-chlorohexanoic acid as the starting material instead of the bromo derivative. The reaction proceeds similarly through nucleophilic substitution with sodium azide in water or N,N-dimethylformamide .

Another documented approach involves the synthesis of intermediates such as 4-azidobutyl acetate, which can be prepared from 4-chlorobutylacetate through reaction with sodium azide in DMF at 80°C for 16 hours. This method has been reported to achieve a yield of 81% .

These alternative synthesis routes provide flexibility in the preparation of 6-azidohexanoic acid, allowing researchers to select the most appropriate method based on available starting materials and laboratory resources.

Applications in Research and Industry

Bioconjugation

6-Azidohexanoic acid serves as a crucial component in bioconjugation strategies, which involve the attachment of biomolecules to various substrates or other molecules. The compound's bifunctional nature enables researchers to connect proteins, antibodies, or other biomolecules to surfaces or synthetic compounds with specificity and efficiency .

The carboxylic acid group allows for conjugation to primary amines via amide bond formation, while the azide terminus provides a site for orthogonal reactivity through click chemistry. This dual functionality makes 6-azidohexanoic acid particularly valuable in the development of controlled bioconjugation systems for applications such as:

  • Immobilization of enzymes on solid supports

  • Preparation of antibody-drug conjugates

  • Surface modification of nanoparticles for targeted delivery

  • Development of biosensors with enhanced specificity

Click Chemistry Applications

In the field of click chemistry, 6-azidohexanoic acid stands out as a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, one of the most widely employed click chemistry methodologies. This reaction allows for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions .

The advantages of using 6-azidohexanoic acid in click chemistry include:

  • High reaction specificity with minimal side reactions

  • Compatibility with aqueous conditions and biological systems

  • Tolerance of various functional groups

  • Reliable formation of stable triazole linkages

These properties make the compound particularly useful in applications requiring precise molecular assembly, such as the synthesis of dendrimers, functionalized polymers, and complex molecular architectures.

Drug Development

In pharmaceutical research, 6-azidohexanoic acid contributes to the development of modified drug candidates with enhanced pharmacological properties. The compound can be used to:

  • Introduce azide functionality into drug molecules for subsequent bioconjugation

  • Serve as a linker in antibody-drug conjugates, improving the targeted delivery of cytotoxic agents

  • Facilitate the synthesis of multifunctional therapeutic agents through click chemistry approaches

  • Enable the preparation of drug-polymer conjugates with controlled release properties

These applications contribute to the advancement of targeted therapies with improved efficacy and reduced side effects.

Polymer Chemistry

In polymer science, 6-azidohexanoic acid enables the synthesis of functionalized polymers with specific properties tailored for applications in materials science and biomedicine . The compound can be incorporated into polymer structures through:

  • Post-polymerization modification of polymers containing alkyne groups

  • Direct polymerization of monomers functionalized with 6-azidohexanoic acid

  • End-group modification of polymers to introduce azide functionality

These approaches produce polymers with unique properties suitable for:

  • Controlled drug delivery systems

  • Responsive materials that change properties upon external stimuli

  • Bioadhesive coatings for medical devices

  • Functionalized hydrogels for tissue engineering

Diagnostic Tools

The development of advanced diagnostic tools benefits from the incorporation of 6-azidohexanoic acid as a key component in imaging agents and molecular probes. Applications in this domain include:

  • Design of fluorescent probes for bioimaging

  • Development of contrast agents for medical imaging techniques

  • Creation of affinity reagents for biomarker detection

  • Preparation of surface-functionalized diagnostic platforms

These diagnostic applications leverage the compound's ability to connect recognition elements (such as antibodies or aptamers) to detection modalities (such as fluorophores or radioisotopes) in a controlled and efficient manner.

Hazard StatementClassificationHazard Category
H315Causes skin irritationSkin Irritation Category 2
H319Causes serious eye irritationEye Irritation Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure Category 3; Respiratory Tract Irritation

These classifications are based on aggregate information from multiple sources and notifications to regulatory agencies .

Current Research Trends and Future Perspectives

The versatility of 6-azidohexanoic acid continues to drive its application in emerging research areas. Current trends suggest expanding roles in:

  • Development of stimuli-responsive materials that can change properties in response to specific triggers

  • Creation of self-assembling molecular systems that form complex structures through programmed interactions

  • Advancement of bioorthogonal chemistry methods for in vivo applications

  • Design of multifunctional therapeutic platforms combining targeting, imaging, and treatment capabilities

The future research landscape for 6-azidohexanoic acid likely involves further integration with other cutting-edge technologies, such as nanomedicine, regenerative medicine, and personalized therapeutics. As synthetic methods continue to improve and applications diversify, this compound is expected to maintain its significance in chemical research and technological innovation.

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